molecular formula C20H17ClN2O3 B6547193 1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946278-05-3

1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547193
CAS No.: 946278-05-3
M. Wt: 368.8 g/mol
InChI Key: RNKCQHBMZNHKJP-UHFFFAOYSA-N
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Description

This compound (ChemDiv ID: G843-0372) is a pyridine derivative with a 6-oxo-1,6-dihydropyridine core substituted at the 1-position with a 4-chlorobenzyl group and at the 3-position with a carboxamide linked to a 4-methoxyphenyl moiety (Figure 1).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-26-18-9-7-17(8-10-18)22-20(25)15-4-11-19(24)23(13-15)12-14-2-5-16(21)6-3-14/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKCQHBMZNHKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-chlorobenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions include the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry and automated systems for better control and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

a) 1-Benzyl-N-(3-(Cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8)
  • Structure : Shares the 6-oxo-1,6-dihydropyridine core but replaces the 4-chlorobenzyl group with a benzyl group and introduces a cyclopropylcarbamoyl substituent on the phenyl ring.
  • Synthesis : Synthesized in 23% yield via coupling reactions at 0°C, indicating sensitivity to reaction conditions .
b) 1-[(4-Chlorophenyl)methyl]-N-[2-(Dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
  • Structure: Replaces the 4-methoxyphenyl group with a dimethylaminoethyl substituent.
  • Properties : Lower molecular weight (333.81 g/mol) and higher predicted solubility (pKa = 13.31) compared to the target compound, highlighting the impact of substituents on physicochemical properties .
a) Chlorine and Methoxy Group Positioning
  • identifies structural isomers with swapped 4-chlorophenyl and 4-methoxyphenyl groups. GC-MS data showed a 1:2 isomer ratio, with the minor isomer producing a fragment at m/z 139, indicating substituent positioning influences stability and fragmentation patterns .
b) Carboxamide vs. Carboxylic Acid Derivatives
  • The building block 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid (EN300-744532) lacks the carboxamide group. Its conversion to the target compound suggests the amide linkage is critical for enhancing binding affinity or metabolic stability .

Comparative Data Tables

Table 2. Physicochemical Properties

Compound Name Molecular Weight (g/mol) Predicted pKa Boiling Point (°C)
Target Compound (G843-0372) 368.82 N/A N/A
1-[(4-Chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 333.81 13.31 548.5

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic molecule belonging to the class of dihydropyridine derivatives. Its unique structural features, including the presence of both chlorophenyl and methoxyphenyl groups, suggest a range of potential biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C18H18ClN3O3
  • Molecular Weight: 353.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression. For instance, it might target cyclooxygenase (COX) or lipoxygenase pathways, leading to reduced production of pro-inflammatory mediators.
  • Receptor Binding: It may also interact with receptors that modulate cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For example, compounds structurally similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines. Research has demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

StudyFindings
Kumar et al. (2009)Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
Zhang et al. (2014)Reported that similar dihydropyridine derivatives inhibited tumor growth in xenograft models.

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. Studies indicate that it can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This effect is crucial for conditions characterized by chronic inflammation.

StudyFindings
Omar et al. (1996)Found that related compounds significantly reduced inflammation markers in animal models of arthritis.
Tan et al. (2006)Reported that dihydropyridine derivatives inhibited LPS-induced inflammation in vitro and in vivo.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, revealing moderate activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Bacterial StrainActivity Level
Salmonella typhiModerate
Staphylococcus aureusWeak to moderate

Case Studies

Several case studies have highlighted the potential therapeutic applications of related compounds:

  • Acute Lung Injury (ALI): A study demonstrated that derivatives similar to this compound effectively reduced lung inflammation and improved survival rates in LPS-induced ALI models .
  • Sepsis Treatment: Research indicated that these compounds could significantly inhibit pro-inflammatory cytokine release during sepsis, suggesting their potential use in managing septic patients .

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